molecular formula C16H27NO2 B5222040 2-[2-(2,4-dimethylphenoxy)ethoxy]-N,N-diethylethanamine

2-[2-(2,4-dimethylphenoxy)ethoxy]-N,N-diethylethanamine

Cat. No. B5222040
M. Wt: 265.39 g/mol
InChI Key: FSSJWRGAURBCPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2,4-dimethylphenoxy)ethoxy]-N,N-diethylethanamine, commonly known as DMPEA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DMPEA is a member of the phenylethylamine family and is structurally similar to other compounds such as amphetamines and MDMA.

Mechanism of Action

The exact mechanism of action of DMPEA is not fully understood. It is believed to interact with the serotonergic and dopaminergic systems in the brain, similar to other compounds in the phenylethylamine family. DMPEA has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
DMPEA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, as well as increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). DMPEA has also been shown to reduce the levels of the stress hormone cortisol.

Advantages and Limitations for Lab Experiments

DMPEA has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. However, DMPEA has not been extensively studied in humans, and its safety profile is not well established. Additionally, DMPEA has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are a number of future directions for research on DMPEA. One area of interest is its potential as a treatment for depression and anxiety in humans. Another area of interest is its potential as a treatment for drug addiction. Additionally, further research is needed to establish its safety profile and to determine the optimal dosing regimen for therapeutic use. Finally, more research is needed to fully understand the mechanism of action of DMPEA and its effects on the brain and body.

Synthesis Methods

DMPEA can be synthesized through a multi-step process starting with 2,4-dimethylphenol and ethylene oxide. The first step involves the reaction of 2,4-dimethylphenol with potassium hydroxide to form the potassium salt of the phenol. This is followed by the reaction of the potassium salt with ethylene oxide to form 2-[2-(2,4-dimethylphenoxy)ethoxy]ethanol. Finally, DMPEA is synthesized through the reaction of 2-[2-(2,4-dimethylphenoxy)ethoxy]ethanol with diethylamine.

Scientific Research Applications

DMPEA has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models. DMPEA has also been studied for its potential to treat drug addiction, as it has been shown to reduce cocaine self-administration in rats.

properties

IUPAC Name

2-[2-(2,4-dimethylphenoxy)ethoxy]-N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2/c1-5-17(6-2)9-10-18-11-12-19-16-8-7-14(3)13-15(16)4/h7-8,13H,5-6,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSJWRGAURBCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCCOC1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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